molecular formula C21H15NO5S B10872894 2-Acetyl-1-benzothiophen-3-yl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

2-Acetyl-1-benzothiophen-3-yl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B10872894
M. Wt: 393.4 g/mol
InChI Key: DPTFKYMIIHYWHK-UHFFFAOYSA-N
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Description

2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving an aryl halide and a sulfur-containing compound under basic conditions.

    Acetylation: The benzothiophene core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves the esterification of the acetylated benzothiophene with 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halogenated solvents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted benzothiophenes

Scientific Research Applications

2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE: shares structural similarities with other benzothiophene derivatives such as:

Uniqueness

The uniqueness of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE lies in its specific substitution pattern and the presence of both benzothiophene and pyrrolidinyl benzoate moieties

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) 4-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C21H15NO5S/c1-12(23)20-19(15-4-2-3-5-16(15)28-20)27-21(26)13-6-8-14(9-7-13)22-17(24)10-11-18(22)25/h2-9H,10-11H2,1H3

InChI Key

DPTFKYMIIHYWHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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